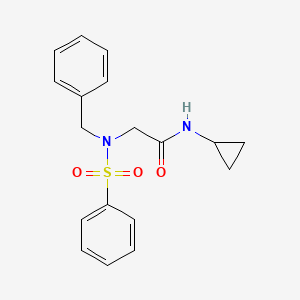

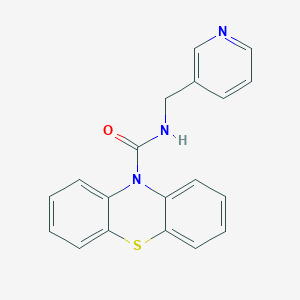

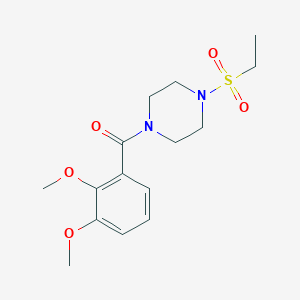

![molecular formula C15H13N3O4S B5541471 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide is a novel chemical compound with a complex molecular structure. It belongs to a class of organic compounds known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and condensation processes. For example, a similar compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized by cyclization of thioamide with 2-chloroacetoacetate, demonstrating a yield above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds often features intricate hydrogen bonding and intermolecular interactions. For instance, N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide: N,N-dimethylformamide (1:1) solvate showed a crystal structure stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Amit Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions. For instance, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles, indicating versatile reactivity (J. Sikorski et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate exhibited a monoclinic crystal system with specific unit cell parameters (A. P. Marjani, 2013).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves understanding their reactivity, stability, and potential interactions. As an example, N-thioacyl 1,3-amino alcohols, synthesized via ring-opening of oxiranes, showed specific reactions leading to stereochemically defined products, illustrating the complexity of chemical properties in similar compounds (T. Murai et al., 2005).

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Modifications

Microwave-assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds displayed moderate antimicrobial activity, with two compounds exhibiting antiurease activity and four displaying antilipase activity, indicating the potential for diverse biological applications Basoğlu et al., 2013.

Synthesis of Spiro Compounds : Markosyan et al. (2000) reported the condensation of 3-R-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclohexanes) with 2-ethanolamine, 3-propanolamine, and hydrazine hydrate, leading to the formation of triazoles and tetrazoles condensed with benzo[h]quinazolines. This synthesis pathway highlights the potential for generating a variety of bioactive heterocyclic compounds Markosyan et al., 2000.

Biological Applications and Activities

Antimicrobial Evaluation : Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial properties. Some derivatives exhibited pronounced antimicrobial activity, indicating the chemical's potential as a basis for developing new antimicrobial agents Bhuiyan et al., 2006.

Apoptosis-Inducing Agents for Breast Cancer : Gad et al. (2020) focused on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their in vitro and in vivo activity as apoptosis-inducing agents for breast cancer. Several compounds demonstrated significant antiproliferative potential, underscoring the importance of this chemical scaffold in cancer research Gad et al., 2020.

Safety and Hazards

As this compound is provided by Sigma-Aldrich for early discovery research , it’s important to handle it with care. Researchers are responsible for confirming the product’s identity and purity . Sigma-Aldrich does not provide a warranty for this product , so it’s crucial to use appropriate safety measures when handling it.

Propiedades

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(18-17-7-11-2-1-5-23-11)8-16-15(20)10-3-4-12-13(6-10)22-9-21-12/h1-7H,8-9H2,(H,16,20)(H,18,19)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCZKDIWBLJGA-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

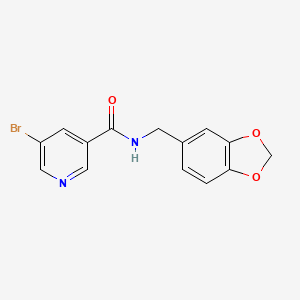

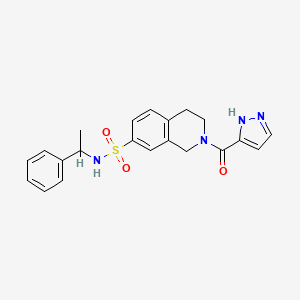

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

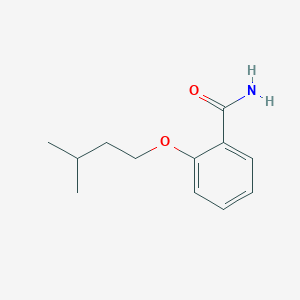

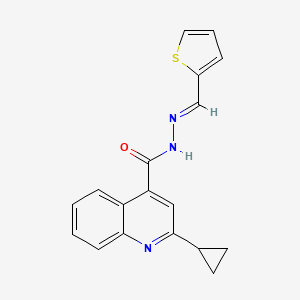

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

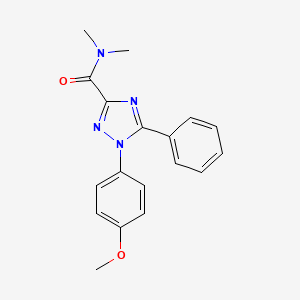

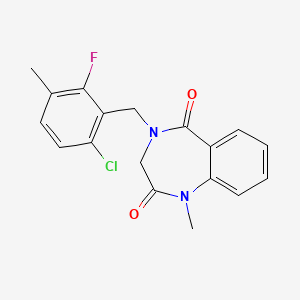

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)